![molecular formula C12H11N3O2 B2874981 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone CAS No. 1796946-41-2](/img/structure/B2874981.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the current literature. Typically, such analysis involves techniques like nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone” are not available in the current literature. Such properties typically include molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including fused pyrimidine compounds like the one , have shown promising results as protein kinase inhibitors in cancer treatment . These compounds can selectively inhibit protein kinases, which are crucial for controlling cell growth, differentiation, migration, and metabolism. By targeting these enzymes, pyrimidine derivatives can effectively halt the proliferation of cancer cells.
Photochemical Synthesis
The compound has potential applications in photochemical synthesis . It can be used in the construction of pyrano[2,3-d]pyrimidine scaffolds, which are important in the development of new pharmaceuticals . The use of photoexcited organic dyes like Na2 eosin Y in the presence of this compound could lead to green and sustainable chemical synthesis methods.
Anti-Inflammatory Properties
Research has indicated that pyrimidine derivatives can exhibit significant anti-inflammatory activities . This is particularly relevant in the development of new medications for chronic inflammatory diseases . The compound’s structure allows it to be a candidate for synthesizing new molecules with potential anti-inflammatory effects.
In Vitro Cytotoxic Activity
Pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549) . The compound’s ability to inhibit cell growth makes it a valuable asset in cancer research.
Biological Applications
The versatile structure of pyrimidine-based derivatives, including the compound , allows for a wide range of biological applications . These include anticancer, antibacterial, antiviral, antioxidant, and antimalarial effects . The compound’s diverse biological potential makes it a significant focus in medicinal chemistry.
Chemical Synthesis
In the field of chemical synthesis, pyrimidine derivatives are used to create various biologically active molecules. The compound’s structure is beneficial in synthesizing new molecules that can serve as intermediates in the production of pharmaceuticals .
Thymidine Phosphorylase Inhibition
Another potential application is the inhibition of thymidine phosphorylase , an enzyme involved in nucleotide metabolism. Inhibitors of this enzyme have therapeutic potential in treating diseases where nucleotide metabolism is dysregulated .
Heterocyclic Chemistry
Lastly, the compound’s role in heterocyclic chemistry cannot be overstated. It serves as a building block for creating new heterocyclic compounds, which are essential in the development of drugs with various therapeutic properties .
Future Directions
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(11-2-1-5-17-11)15-4-3-10-9(7-15)6-13-8-14-10/h1-2,5-6,8H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODXFGDONUFUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone |
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